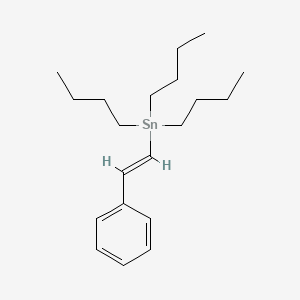

Tributyl(phenylethenyl)tin

Description

BenchChem offers high-quality Tributyl(phenylethenyl)tin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tributyl(phenylethenyl)tin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tributyl-[(E)-2-phenylethenyl]stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7.3C4H9.Sn/c1-2-8-6-4-3-5-7-8;3*1-3-4-2;/h1-7H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SENXCDRAXNPDOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[Sn](CCCC)(CCCC)/C=C/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Tributyl(phenylethenyl)tin

CAS: 79159-76-5 Synonyms: Tributyl(styryl)tin, Tributyl(2-phenylethenyl)stannane Classification: Organostannane / Vinylstannane Reagent

Executive Summary

Tributyl(phenylethenyl)tin is a high-value organometallic reagent primarily employed in Palladium-catalyzed Stille Cross-Coupling reactions. It serves as a nucleophilic source of the phenylethenyl (styryl) moiety, enabling the modular construction of stilbene derivatives —a privileged scaffold in medicinal chemistry found in anticancer agents (e.g., Resveratrol analogs, Combretastatins) and optical materials.

Unlike boronic acids (Suzuki coupling), this stannane reagent tolerates a wide array of functional groups and does not require basic activation, making it indispensable for late-stage functionalization of sensitive pharmaceutical intermediates. However, its utility is balanced by the toxicity of organotin byproducts, necessitating rigorous handling and purification protocols.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

| Property | Data |

| Molecular Formula | C₂₀H₃₄Sn |

| Molecular Weight | 393.19 g/mol |

| Appearance | Colorless to pale yellow viscous oil (often solidifies upon high purity/cooling) |

| Boiling Point | ~140–150 °C (at 0.1 mmHg) |

| Solubility | Soluble in THF, Toluene, DMF, DCM; Insoluble in water |

| Stereochemistry | Typically supplied/synthesized as the (E)-isomer (>90%) via radical hydrostannylation. |

| Stability | Air and moisture stable (unlike organolithiums), but slowly oxidizes over months; store at 4°C. |

Mechanistic Architecture: The Stille Cycle

The utility of Tributyl(phenylethenyl)tin relies on the Stille catalytic cycle. The rate-determining step is typically transmetalation , where the organic group transfers from Tin (Sn) to Palladium (Pd).[1]

Mechanism Diagram

Caption: The Pd(0)-catalyzed Stille cycle showing the critical entry of Tributyl(phenylethenyl)tin at the Transmetalation step.

Synthesis of the Reagent

Note: While commercially available, in-house synthesis ensures isomer purity.

Reaction: Hydrostannylation of Phenylacetylene.

Causality:

-

Radical Initiator (AIBN): Promotes radical addition of the stannyl radical.

-

Thermodynamic Control: The bulky tributyltin group and phenyl ring position themselves trans to minimize steric strain, favoring the (E)-isomer.

Core Application: Stille Coupling Protocol

Objective: Coupling Tributyl(phenylethenyl)tin with an Aryl Bromide (Ar-Br) to form a (E)-Stilbene.

Reagents & Setup[5][7][9]

-

Electrophile: Aryl Bromide (1.0 equiv)

-

Nucleophile: Tributyl(phenylethenyl)tin (1.1 equiv)

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Solvent: Toluene (anhydrous, degassed)

-

Additive: CsF (2.0 equiv) — Optional but recommended to accelerate transmetalation.

Step-by-Step Methodology

-

Inert Atmosphere Setup: Flame-dry a Schlenk flask and cycle Argon/Vacuum (3x). Reason: Pd(0) catalysts are sensitive to oxidation, which kills catalytic activity.

-

Solvent Degassing: Sparge anhydrous Toluene with Argon for 20 minutes. Reason: Removes dissolved O₂ that promotes homocoupling of the stannane.

-

Charge Reagents: Add Aryl Bromide, Tributyl(phenylethenyl)tin, and Pd(PPh₃)₄ to the flask.

-

Reaction: Heat to 100°C for 12–24 hours.

-

Self-Validation Check: Solution typically turns from yellow to black (Pd precipitation) upon completion. Monitor via TLC (UV visualization) for disappearance of the Aryl Bromide.

-

-

Workup (The Critical Step): See Section 6.

Experimental Workflow Diagram

Caption: Operational workflow for Stille coupling, emphasizing the mandatory degassing and checkpointing steps.

Critical Workup: Tin Remediation

The "Achilles' heel" of Stille coupling is the removal of the toxic, lipophilic byproduct Tributyltin bromide (Bu₃SnBr) . Standard extraction is insufficient.

The "Self-Validating" KF Protocol: This method relies on the conversion of soluble tin halides into insoluble tin fluorides.

-

Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

-

Treatment: Add a saturated aqueous solution of Potassium Fluoride (KF) (approx. 10 mL per mmol of tin).

-

Agitation: Stir vigorously for 30 minutes.

-

Validation: A bulky, white polymeric precipitate (Bu₃SnF) must appear. If no solid forms, add more KF and stir longer.

-

-

Filtration: Filter the biphasic mixture through a pad of Celite. The toxic tin remains in the solid filter cake.

-

Separation: Separate the organic layer, dry over MgSO₄, and concentrate.

Why this works: The Sn-F bond is thermodynamically very strong and forms hypervalent polymeric networks that are insoluble in organic solvents.

Safety & Toxicology (E-E-A-T)

Hazard: Tributyltin compounds are potent endocrine disruptors and neurotoxins. They are readily absorbed through the skin.

-

Engineering Controls: All weighing and transfers must occur in a fume hood.

-

PPE: Double nitrile gloves are mandatory. Tin compounds can permeate standard latex.

-

Waste Disposal: Do NOT mix with general organic waste. Segregate into a dedicated "Heavy Metal / Organotin" waste stream.

-

Spill Remediation: Treat spills with Iodine (I₂) solution to cleave the Sn-C bonds, converting volatile organotins into less volatile inorganic tin species before cleanup.

References

-

Stille, J. K. (1986). "The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles". Angewandte Chemie International Edition, 25(6), 508–524. Link

-

Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). "The Stille Reaction".[2][3][1][4] Organic Reactions, 50, 1–652. Link

- Renaud, P., & Sibi, M. P. (2001). "Radicals in Organic Synthesis". Wiley-VCH.

-

Leibner, J. E., & Jacobus, J. (1979). "The removal of organotin compounds from reaction mixtures". The Journal of Organic Chemistry, 44(3), 449–450. Link

-

Gallagher, W. P., et al. (2003). "Simple, efficient, and environmentally friendly methods for the removal of tin byproducts". The Journal of Organic Chemistry, 68(24), 9151–9154. Link

Sources

Tributyl(styryl)tin: Chemical Structure, Properties, and Applications in Advanced Cross-Coupling

Executive Summary

In the landscape of modern organic synthesis and drug development, the precise installation of conjugated systems is paramount. Tributyl(styryl)tin —also known systematically as (E)-tributyl(2-phenylethenyl)stannane—serves as a highly versatile alkenylating agent. Primarily utilized in the Stille cross-coupling reaction, this organostannane allows researchers to append a styrene moiety onto complex, heavily functionalized aryl or heteroaryl scaffolds under strictly neutral conditions. This whitepaper provides an in-depth technical analysis of its structural properties, mechanistic behavior, and field-proven protocols for both its synthesis and downstream application.

Chemical Structure and Physicochemical Properties

Tributyl(styryl)tin is characterized by a central tin (Sn) atom covalently bonded to three flexible butyl chains and one styryl group. The utility of this compound relies heavily on the polarization of the Sn–C(sp²) bond, which is sufficiently reactive to undergo transmetalation with palladium intermediates, yet stable enough to survive standard chromatographic purification.

The compound predominantly exists as the (E)-isomer due to the severe steric repulsion that would occur between the bulky tributyltin moiety and the phenyl ring in the (Z)-configuration.

Quantitative Data Summary

The following table synthesizes the core physicochemical properties critical for experimental planning, sourced from authoritative chemical databases 1[1] and 2[2].

| Property | Value | Experimental Relevance |

| Chemical Name | Tributyl(2-phenylethenyl)stannane | Standard IUPAC nomenclature. |

| CAS Registry Number | 19752-27-3 | Specific to the (E)-isomer. |

| Molecular Formula | C₂₀H₃₄Sn | Determines mass equivalents (M.W. 393.20 g/mol ). |

| LogP | 7.088 | Indicates high lipophilicity; requires non-polar solvents for extraction. |

| Appearance | Colorless to pale yellow liquid | Visual indicator of purity; darkening suggests degradation. |

Synthesis Methodology: Radical Hydrostannylation

Tributyl(styryl)tin is typically synthesized via the radical hydrostannylation of phenylacetylene using tributyltin hydride (Bu₃SnH).

Causality of Experimental Design

-

Initiator Choice: Azobisisobutyronitrile (AIBN) is utilized because it thermally decomposes at ~65 °C to yield stable nitrogen gas and two isobutyronitrile radicals, which cleanly abstract a hydrogen atom from Bu₃SnH to initiate the chain reaction.

-

Stereocontrol Mechanism: The addition of the tributyltin radical (Bu₃Sn•) to the terminal alkyne is a reversible process. This reversibility is the crux of the reaction's stereoselectivity. The system equilibrates to the thermodynamically more stable intermediate, avoiding the steric clash of the (Z)-geometry, thereby locking the final product into the (E)-configuration upon hydrogen abstraction.

Workflow of the radical hydrostannylation of phenylacetylene to yield (E)-tributyl(styryl)tin.

Self-Validating Synthesis Protocol

-

Preparation: In an oven-dried, argon-purged flask, dissolve phenylacetylene (1.0 equiv) and Bu₃SnH (1.05 equiv) in anhydrous toluene. Add AIBN (0.05 equiv).

-

Reaction: Heat the mixture to 75 °C for 4–6 hours. Self-Validation: Monitor the reaction via TLC (hexane). The disappearance of the UV-active alkyne spot indicates completion.

-

Spectroscopic Validation: Analyze the crude mixture via ¹H NMR (CDCl₃). The protocol is validated by the complete disappearance of the terminal alkyne C–H resonance (δ ~3.0 ppm) and the emergence of two vinylic protons (δ ~6.8–7.2 ppm). Crucially, the trans-coupling constant (

Hz) confirms the successful formation of the (E)-isomer. -

Purification: Purify via flash column chromatography using neutral alumina or triethylamine-deactivated silica (1% Et₃N in hexanes) to prevent acid-catalyzed protiodestannylation.

Application in Stille Cross-Coupling

The primary utility of tributyl(styryl)tin lies in its application within the Stille cross-coupling reaction. It is frequently employed to selectively vinylate polyhalogenated arenes and heteroarenes[3], as well as in complex cascade cyclizations.

Causality: Why Organotins Over Boronic Acids?

While Suzuki-Miyaura couplings (using boronic acids) are ubiquitous, they inherently require a basic environment (e.g., Na₂CO₃, K₃PO₄) to activate the boron species via an "ate" complex. In late-stage drug development, scaffolds often contain base-sensitive moieties such as epoxides, easily epimerizable stereocenters, or labile esters. Tributyl(styryl)tin operates under strictly neutral conditions , relying solely on the inherent nucleophilicity of the Sn–C bond, thereby preserving delicate molecular architectures.

Catalytic cycle of the Stille cross-coupling reaction utilizing tributyl(styryl)tin.

Self-Validating Stille Coupling Protocol

-

Preparation: To a Schlenk tube, add the aryl halide (1.0 equiv), tributyl(styryl)tin (1.2 equiv), and Pd(PPh₃)₄ (0.05 equiv) in anhydrous, degassed toluene.

-

Reaction: Heat the mixture to reflux (110 °C) under an argon atmosphere for 12 hours. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) catalyst and the homocoupling of the stannane. Elevated temperatures are required to overcome the high activation energy of the transmetalation step.

-

Validation: Monitor the reaction via LC-MS. The protocol is validated when the mass spectrum shows the complete consumption of the starting material and the appearance of the product mass (

Da, accounting for the addition of the C₈H₇ styryl group). -

Workup & Remediation: (See Section 5 below).

Toxicity, Handling, and Byproduct Remediation

Organotin compounds, including tributyl(styryl)tin, exhibit significant toxicity, acting as endocrine disruptors and neurotoxins. All manipulations must be performed in a highly ventilated fume hood using appropriate PPE (nitrile gloves, lab coat, safety goggles).

The "Tin Problem" and KF Remediation Strategy

A historical drawback of the Stille coupling is the generation of highly lipophilic tributyltin halide (Bu₃SnX) byproducts, which co-elute with desired products during silica gel chromatography.

The Remediation Protocol: To solve this, a self-validating workup is employed. Upon reaction completion, the crude mixture is diluted with diethyl ether, and a saturated aqueous solution of Potassium Fluoride (KF) is added.

-

Causality: The fluoride ion possesses a high affinity for tin. The reaction converts soluble Bu₃SnX into tributyltin fluoride (Bu₃SnF), a highly insoluble, polymeric solid.

-

Validation: The success of this step is visually validated by the immediate precipitation of a dense white solid. The mixture is then stirred for 30 minutes and filtered through a pad of Celite. The resulting filtrate is effectively free of organotin contamination, allowing for straightforward chromatographic purification of the styryl-arene product.

References

-

Pasqua, A. E. "Total synthesis of enamide-containing natural products." University of Glasgow PhD Thesis (2013). Available at:[Link]

-

Palani et al. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chem Rev. via eScholarship.org (2022). Available at: [Link]

-

RSC Publishing. "Carbopalladation of bromoene-alkynylsilanes: mechanistic insights and synthesis of fused-ring bicyclic silanes and phenols." Organic Chemistry Frontiers (2014). Available at:[Link]

Sources

Comparative Analysis: Tributyl(phenylethenyl)tin vs. Tributyl(phenylethynyl)tin

Executive Summary

This technical guide delineates the structural, mechanistic, and synthetic differences between Tributyl(phenylethenyl)tin (a vinylstannane) and Tributyl(phenylethynyl)tin (an alkynylstannane). While both serve as nucleophilic partners in Palladium-catalyzed cross-coupling (Stille reaction), their behaviors are governed by the hybridization of the carbon atom bonded to tin (

-

Tributyl(phenylethenyl)tin (

): Synthesized via addition (hydrostannation). Used to transfer alkenyl groups with stereochemical retention (E or Z). -

Tributyl(phenylethynyl)tin (

): Synthesized via substitution (lithiation). Used to transfer alkyne units.[1][2] Exhibits significantly faster transmetallation rates due to higher

Structural & Physical Characterization

The fundamental difference lies in the linker between the tin atom and the phenyl ring. This change in bond order dictates the geometry and spectroscopic signature of the molecule.

| Feature | Tributyl(phenylethenyl)tin | Tributyl(phenylethynyl)tin |

| Formula | ||

| Linker Hybridization | ||

| Geometry | Planar around double bond (120° angles) | Linear rigid rod (180° angles) |

| Diagnostic | Vinyl Protons: | No Vinyl Protons. Only phenyl ( |

| Diagnostic | Vinylic Carbons: | Alkynyl Carbons: |

| Stability | Moderate.[1] Susceptible to protodestannylation. | High. More stable to air/moisture than vinyl variants, though acid-sensitive. |

Mechanistic Implication of Hybridization

The

Synthetic Pathways: Addition vs. Substitution

The synthesis of these two molecules represents a dichotomy in organometallic preparation: Hydrostannation (radical or catalytic addition) versus Metallation/Quench (nucleophilic substitution).

Workflow Diagram: Synthetic Divergence

The following diagram illustrates the branching pathways from the common precursor, phenylacetylene.

Caption: Divergent synthesis from phenylacetylene. Left: Radical addition yields the alkene. Right: Lithiation/substitution yields the alkyne.

Experimental Protocols

Protocol A: Synthesis of Tributyl(phenylethynyl)tin (Alkynyl)

Mechanism: Acid-base reaction followed by nucleophilic substitution (

-

Setup: Flame-dry a 250 mL Schlenk flask and equip with a magnetic stir bar. Flush with Argon.

-

Reagents: Add phenylacetylene (10.0 mmol) and anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).

-

Lithiation: Dropwise add

-Butyllithium (10.5 mmol, 2.5 M in hexanes) over 15 minutes.-

Observation: Solution may turn slight yellow. Stir for 30 minutes at -78°C.

-

-

Quench: Add tributyltin chloride (10.0 mmol) neat or in minimal THF dropwise.

-

Warming: Allow the mixture to warm to room temperature over 2 hours.

-

Workup: Quench with saturated aqueous

. Extract with diethyl ether ( -

Purification: Remove solvent in vacuo. The product is often pure enough for use (95%+). If necessary, rapid filtration through a short plug of neutral alumina (hexanes eluent) removes tin salts. Avoid silica gel as it can cause protodestannylation.

Protocol B: Synthesis of Tributyl(phenylethenyl)tin (Vinyl)

Mechanism: Radical chain propagation. Critical Control Point: The E-isomer is the thermodynamic product. To ensure high E:Z selectivity (>95:5), maintain reflux and use a radical initiator.

-

Setup: Equip a round-bottom flask with a reflux condenser and argon inlet.

-

Reagents: Combine phenylacetylene (10.0 mmol), tributyltin hydride (11.0 mmol), and AIBN (Azobisisobutyronitrile, 0.1 mmol).

-

Reaction: Heat the neat mixture (or in degassed toluene) to 80°C for 4-6 hours.

-

Note: Monitor by TLC or NMR. Disappearance of the terminal alkyne proton indicates completion.

-

-

Workup: Cool to room temperature.

-

Purification: Flash chromatography on silica gel pre-treated with 1% triethylamine.

-

Why Triethylamine? Silica is slightly acidic and can cleave the C-Sn bond. The amine neutralizes the stationary phase. Elute with 100% Hexanes.

-

-

Yield: Expect the E-isomer (trans-styrylstannane) as the major product.

Reactivity Profile: The Stille Coupling

In drug discovery, these reagents are "installers." The vinylstannane installs a styrene motif, while the alkynylstannane installs a phenylacetylene motif.

Transmetallation Kinetics

The rate-determining step in the Stille cycle is often Transmetallation.[5] The reactivity order is generally:

-

Alkynylstannanes: React extremely fast due to the high

-character of the -

Vinylstannanes: React efficiently but are sensitive to steric bulk. The geometry of the double bond is retained during the coupling (i.e., E-stannane gives E-product).

Catalytic Cycle Diagram

Caption: General Stille cycle. The Transmetallation step (Red) is where the hybridization of the stannane dictates the reaction velocity.

Safety & Handling (E-E-A-T)

Both compounds are organotin derivatives and share a toxicity profile, though the volatile byproducts differ.

-

Neurotoxicity: Tributyltin compounds are potent neurotoxins and endocrine disruptors. They must be handled in a fume hood.

-

Skin Permeability: These compounds cross the blood-brain barrier and penetrate skin and nitrile gloves. Double-gloving and changing gloves immediately upon splash contact is mandatory.

-

Waste Disposal: All tin waste (solid and liquid) must be segregated into specific "Heavy Metal" waste streams. Do not mix with general organic waste.

-

Decontamination: Glassware should be rinsed with a dilute solution of potassium permanganate or bleach to oxidize residual organotins before washing.

References

-

Farina, V., & Krishnamurthy, V. (1998). "The Stille Reaction."[6][7][8][9] Organic Reactions.[6][9][10] Wiley. Link

-

Renaldo, A. F., Labadie, J. W., & Stille, J. K. (1989). "Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate." Organic Syntheses, 67, 86. Link

-

Logue, M. W., & Teng, K. (1982). "General synthesis of alkynyl- and substituted alkynyltributyltins." Journal of Organic Chemistry, 47(13), 2549–2553. Link

-

Espinet, P., & Echavarren, A. M. (2004). "The Mechanisms of the Stille Reaction." Angewandte Chemie International Edition, 43(36), 4704-4734. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. uwindsor.ca [uwindsor.ca]

- 6. Tributyl(phenylethynyl)tin|CAS 3757-88-8|RUO [benchchem.com]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Technical Monograph: Tributyl(2-phenylethenyl)stannane

Core Identity & Application Guide for Drug Discovery

Executive Summary

Tributyl(2-phenylethenyl)stannane (also known as Tributyl(styryl)stannane) is a critical organometallic reagent in medicinal chemistry, primarily utilized as a nucleophilic partner in Palladium-catalyzed cross-coupling reactions (Stille Coupling ). Its primary utility lies in the stereoselective introduction of the styrene moiety (phenyl-vinyl group) into complex pharmacophores, a structural motif ubiquitous in antiproliferative agents, antioxidants (e.g., Resveratrol analogues), and functional materials.

This guide provides a rigorous technical profile, distinguishing this specific alkenyl stannane from its alkyne and aryl analogs to prevent costly experimental errors.

Physicochemical Profile

Critical Note on Nomenclature: Researchers often confuse Tributyl(2-phenylethenyl)stannane with Tributylphenylstannane or Tributyl(phenylethynyl)stannane. Verification of the CAS number and degree of unsaturation is mandatory before synthesis.

Identity Data

| Parameter | Value | Notes |

| IUPAC Name | Tributyl(2-phenylethenyl)stannane | Common: Tributyl(styryl)stannane |

| CAS Number | 19752-27-3 | Specific to the vinyl derivative |

| Molecular Formula | C₂₀H₃₄Sn | |

| Molecular Weight | 393.22 g/mol | Based on standard atomic weights |

| Appearance | Clear, colorless to pale yellow oil | Oxidizes slightly upon air exposure |

| Boiling Point | ~160–165 °C at 0.1 mmHg | High vacuum required for distillation |

| Solubility | Soluble in THF, Et₂O, CH₂Cl₂, Hexanes | Insoluble in water |

Isomeric Considerations

The compound exists as two stereoisomers. The (E)-isomer (trans) is the thermodynamically stable and commercially preferred form for preserving stereochemical information during cross-coupling.

-

(E)-Isomer:

(Characteristic large coupling constant in ¹H NMR). -

(Z)-Isomer:

.

Synthetic Pathways: Regio- and Stereocontrol

The synthesis of Tributyl(2-phenylethenyl)stannane relies on the hydrostannylation of phenylacetylene . The choice of catalyst dictates the stereochemical outcome.

Pathway Logic

-

Free Radical (AIBN): Often yields a mixture of E and Z isomers (thermodynamic control), requiring difficult chromatographic separation.

-

Palladium-Catalyzed (Recommended): Provides high regio- and stereoselectivity for the (E)-isomer via syn-addition.

Reaction Workflow Visualization

Figure 1: Palladium-catalyzed hydrostannylation pathway ensuring (E)-stereoselectivity.

Experimental Protocol: Synthesis of (E)-Tributyl(styryl)stannane

Safety Warning: Organotin compounds are neurotoxic and readily absorbed through the skin. All operations must be performed in a fume hood with double-gloving (nitrile/neoprene).

Materials

-

Phenylacetylene (1.0 equiv)

-

Tributyltin hydride (Bu₃SnH) (1.1 equiv)[1]

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1.0 mol%)

-

Anhydrous THF (degassed)

Step-by-Step Methodology

-

Inert Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Solvation: Add Phenylacetylene (10 mmol) and Pd(PPh₃)₄ (0.1 mmol) to the flask. Dissolve in anhydrous THF (20 mL) under nitrogen.

-

Controlled Addition: Cool the reaction mixture to 0°C using an ice bath. Add Tributyltin hydride (11 mmol) dropwise via syringe over 15 minutes.

-

Rationale: Exothermic control prevents thermal isomerization.

-

-

Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

-

Workup:

-

Concentrate the mixture under reduced pressure to remove THF.

-

Dilute the residue with Hexanes (50 mL).

-

Filter through a small pad of Celite to remove Palladium black (catalyst residue).

-

-

Purification:

-

Preferred: Kugelrohr distillation under high vacuum (0.1 mmHg).

-

Alternative: Rapid flash chromatography on neutral alumina (Note: Silica gel can cause protodeastannylation—decomposition of the C-Sn bond).

-

Application: The Stille Coupling

This reagent is the standard nucleophile for introducing the styryl group onto aryl halides.

Mechanism of Action

The reaction proceeds via the Pd(0)/Pd(II) catalytic cycle. The defining feature of the Stille coupling is the Transmetallation step, where the organic group transfers from the Tin (Sn) to the Palladium (Pd) center.

Catalytic Cycle Visualization

Figure 2: Stille cross-coupling cycle highlighting the entry point of the stannane reagent.

Protocol Optimization (Self-Validating)

-

Copper Effect: Addition of CuI (10 mol%) often accelerates the reaction ("Copper effect") by facilitating transmetallation via an intermediate organocopper species.

-

Scavenging: Tin byproducts (Bu₃SnX) are difficult to remove. Use Potassium Fluoride (KF) workup to form insoluble polymeric tin fluorides, which can be filtered off.

Safety & Handling (HSE)

Hazard Class: Acute Toxin, Marine Pollutant.

-

Toxicity: Organotins are potent endocrine disruptors and neurotoxins.

-

Symptoms:[4] Headache, vertigo, eye irritation.

-

-

Decontamination: Glassware should be soaked in a base bath (KOH/Isopropanol) or treated with a solution of KMnO₄ to oxidize residual tin residues.

-

Waste Disposal: Do NOT dispose of in general organic waste. Segregate into specific "Heavy Metal/Organotin" waste streams.

References

-

Compound Data: Guidechem. Tributyl(2-phenylethenyl)stannane - CAS 19752-27-3.[5] Link

-

Synthesis & Mechanism: Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. Link

- Stereoselective Hydrostannylation: Kikukawa, K., et al. (1981). Palladium-catalyzed reaction of stannyl anions. Journal of Organometallic Chemistry.

-

Safety Data: Fisher Scientific. Safety Data Sheet: Organotin Compounds. Link

Sources

Stereocontrol in Organotin Chemistry: A Technical Guide to E- and Z-Tributyl(styryl)tin Isomers

Executive Summary

As a Senior Application Scientist navigating the complexities of late-stage functionalization, I frequently encounter the critical need for geometric precision in vinylstannane building blocks. Tributyl(styryl)stannane (C20H34Sn)[1] is a quintessential reagent in organic synthesis, serving as a robust nucleophile in palladium-catalyzed Stille couplings and a precursor for highly reactive styryllithium species. However, the efficacy of these downstream applications is entirely contingent upon the stereochemical purity of the stannane. This whitepaper dissects the thermodynamic principles, mechanistic pathways, and self-validating protocols required to selectively synthesize and utilize the (E)- and (Z)-isomers of tributyl(styryl)tin.

Thermodynamic Causality and Structural Dynamics

The geometric isomerism of tributyl(styryl)tin is governed by severe steric parameters. The tributyltin moiety is exceptionally bulky. In the (Z)-configuration, the eclipsed proximity of the tributyltin group and the phenyl ring induces significant steric strain, rendering the (Z)-isomer kinetically accessible but thermodynamically unstable. Conversely, the (E)-isomer places these bulky groups anti to one another, representing the global thermodynamic minimum.

Understanding this energy landscape is the first step in experimental design: you cannot force a thermodynamically unstable product without a kinetic trap, and you cannot achieve a thermodynamically stable product without allowing for equilibration.

Quantitative Data Summary

The structural divergence between the two isomers is easily validated via ^1^H NMR spectroscopy, which serves as the primary self-validation tool for these workflows.

| Property | (E)-Tributyl(styryl)tin | (Z)-Tributyl(styryl)tin |

| CAS Number | 19752-27-3[1] | N/A (Generated in situ) |

| Thermodynamic Stability | High (Global Minimum) | Low (Sterically Hindered) |

| Synthetic Driver | Radical Addition (Equilibration) | Lewis Acid Trans-Addition |

| ^1^H NMR Vinylic Coupling | J = 18–20 Hz | J = 12–14 Hz |

| Steric Clash | Minimal | Severe (SnBu3 vs Phenyl) |

Mechanistic Pathways for Stereoselective Synthesis

The synthesis of these isomers relies on the hydrostannation of phenylacetylene. The choice of catalyst dictates the stereochemical outcome by fundamentally altering the reaction mechanism[2].

-

Thermodynamic Control (Radical Pathway): Utilizing a radical initiator like AIBN at elevated temperatures promotes a reversible addition of the tributyltin radical to the terminal alkyne carbon. The reversibility allows the intermediate vinyl radical to equilibrate to the less sterically hindered trans-geometry before hydrogen abstraction, yielding predominantly the (E)-isomer[3].

-

Kinetic Control (Lewis Acid Pathway): To access the thermodynamically disfavored (Z)-isomer, a kinetic trap must be employed. Lewis acids such as ZrCl4 or B(C6F5)3 activate the alkyne, facilitating a concerted or tightly bound trans-addition of the Sn-H bond. This pathway bypasses the equilibrating radical intermediate, exclusively producing the (Z)-isomer[4][5].

Mechanistic divergence in the hydrostannation of phenylacetylene.

Experimental Protocols: Self-Validating Systems

As scientists, we must build validation checkpoints directly into our protocols to prevent downstream failures. Below are the field-proven methodologies for isolating both isomers.

Protocol A: Synthesis of (E)-Tributyl(styryl)tin (Thermodynamic Control)

Causality Focus: We use AIBN at 90°C because thermal decomposition is required to generate the initiating radicals, and the heat provides the activation energy necessary for the reversible radical addition, ensuring thermodynamic equilibration[3].

-

Preparation: In an oven-dried Schlenk flask under N2, dissolve phenylacetylene (1.0 equiv) and tributyltin hydride (1.1 equiv) in anhydrous toluene (0.5 M).

-

Initiation: Add AIBN (0.05 equiv).

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor via TLC (hexanes) until the alkyne is consumed.

-

Purification: Concentrate under reduced pressure. Purify via flash column chromatography using silica gel (100% hexanes). Note: The (E)-isomer is stable on silica.

-

Validation Checkpoint: Take a ^1^H NMR of the purified oil. You must observe two vinylic doublets around 6.8–7.2 ppm with a coupling constant of J ≈ 19 Hz. If J < 15 Hz is observed, the reaction did not reach thermodynamic equilibrium.

Protocol B: Synthesis of (Z)-Tributyl(styryl)tin (Kinetic Control)

Causality Focus: We use B(C6F5)3 at room temperature because it is a highly electrophilic Lewis acid that activates the alkyne without generating radicals, forcing a concerted trans-addition. Room temperature prevents thermal isomerization of the kinetic Z-product to the E-product[4].

-

Preparation: In an oven-dried Schlenk flask under N2, dissolve phenylacetylene (1.0 equiv) and tributyltin hydride (1.1 equiv) in anhydrous toluene (0.5 M).

-

Catalysis: Slowly add B(C6F5)3 (10 mol%) at 0°C, then warm to room temperature.

-

Reaction: Stir at 25°C for 2 hours.

-

Purification (Critical Step): Do not use silica gel. Silica's acidic silanol groups can protonate the vinylstannane and cause isomerization to the E-isomer. Instead, filter the crude mixture rapidly through a short pad of neutral alumina using hexanes.

-

Validation Checkpoint: ^1^H NMR must show vinylic doublets with a coupling constant of J ≈ 13 Hz.

Downstream Applications

The stereochemical integrity of the starting stannane dictates the success of subsequent transformations.

-

Stille Cross-Coupling: Reacting (E)- or (Z)-tributyl(styryl)tin with aryl halides (e.g., phenyl triflate) using a Pd(0) catalyst like Pd(PPh3)4 yields stilbene derivatives[6]. The hallmark of the Stille reaction is strict stereoretention; therefore, an isomerically pure stannane guarantees an isomerically pure alkene.

-

Tin-Lithium Exchange: Reacting the stannane with n-BuLi at -78°C generates styryllithium[7]. The (E)-isomer cleanly undergoes Sn-Li exchange to give (E)-styryllithium, which can be subsequently trapped with electrophiles (e.g., aldehydes or CO2) to build complex molecular architectures while retaining the trans-geometry.

Downstream synthetic applications of tributyl(styryl)tin isomers.

References

Sources

The Architect's Guide to Styryltributyltin Reagents: Physicochemical Profiling and Synthetic Workflows

As a Senior Application Scientist, I frequently encounter the need for reliable, stereodefined alkenylating agents in late-stage functionalization and complex natural product synthesis. Styryltributyltin—formally known as tributyl(2-phenylethenyl)stannane—stands out as a premier reagent for palladium-catalyzed Stille cross-couplings. This whitepaper deconstructs the physical properties, mechanistic utility, and validated experimental protocols associated with styryltributyltin, providing a comprehensive guide for researchers in drug discovery and synthetic methodology.

Physicochemical Identity and Structural Dynamics

Understanding the physical properties of styryltributyltin is critical for optimizing reaction conditions, particularly concerning solvent compatibility and product purification. The molecule features a highly lipophilic tributyltin moiety conjugated to a rigid styryl system.

Table 1: Quantitative Physicochemical Properties of Styryltributyltin (Data summarized from 1[1])

| Property | Value |

| Chemical Name | Tributyl(2-phenylethenyl)stannane |

| Synonyms | (E)-tributyl(styryl)stannane; Styryltributyltin |

| CAS Registry Number | 19752-27-3 (E-isomer) |

| Molecular Formula | C₂₀H₃₄Sn |

| Molecular Weight | 393.20 g/mol |

| Partition Coefficient (LogP) | 7.08 |

| Appearance | Colorless to pale yellow oil |

Causality Insight: The exceptionally high LogP of 7.08 indicates extreme lipophilicity[1]. This makes the reagent highly soluble in non-polar and weakly polar solvents (e.g., toluene, THF, dichloromethane) but necessitates specialized workup procedures to separate the non-polar tin byproducts from the desired organic products post-reaction.

Mechanistic Causality in Palladium-Catalyzed Cross-Coupling

Styryltributyltin is predominantly utilized to install a styrene moiety onto aryl or vinyl electrophiles (such as halides or triflates) via palladium catalysis[2]. The success of this reagent relies entirely on the differential rate of transmetalation. In organotin compounds, sp²-hybridized carbon ligands (like the styryl group) transfer to the palladium center orders of magnitude faster than sp³-hybridized ligands (the butyl groups). This kinetic preference ensures absolute chemoselectivity during the catalytic cycle, preventing unwanted butyl transfer.

Catalytic cycle of the Stille cross-coupling utilizing styryltributyltin.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that successful execution provides immediate physical cues of reaction progress.

Synthesis of (E)-Tributyl(styryl)stannane via Radical Hydrostannylation

This protocol utilizes a radical-mediated anti-Markovnikov addition to yield the thermodynamically favored (E)-isomer, a method frequently employed in the total synthesis of complex natural products.

Materials:

-

Phenylacetylene (1.0 equiv)

-

Tributyltin hydride (Bu₃SnH) (1.05 equiv)

-

Azobisisobutyronitrile (AIBN) (0.05 equiv)

-

Argon atmosphere

Step-by-Step Methodology:

-

Preparation: To an oven-dried, argon-purged Schlenk flask, add phenylacetylene and AIBN. Do not add solvent; running the reaction neat maximizes the collision frequency necessary for an efficient radical chain process.

-

Initiation: Heat the mixture to 50 °C.

-

Causality: Heating to exactly 50 °C provides the precise thermal energy required to steadily decompose AIBN into isobutyronitrile radicals without triggering a runaway exothermic reaction.

-

-

Propagation: Add tributyltin hydride dropwise over 30 minutes.

-

Causality: Dropwise addition maintains a low steady-state concentration of the tin radical. This prevents premature termination steps (such as radical dimerization) and heavily favors the desired hydrostannylation across the alkyne.

-

-

Maturation: Stir the resulting mixture at 50 °C for 24 hours to ensure complete conversion.

-

Validation: The reaction progress can be self-validated by Thin Layer Chromatography (TLC) using pure hexane. The highly non-polar stannane product (R_f ~ 0.9) will separate clearly from the starting materials, confirming successful synthesis.

Stille Cross-Coupling with Self-Validating Tin Removal

The critical challenge in organotin chemistry is the removal of toxic tributyltin halide byproducts. This protocol incorporates a fluoride-based precipitation step to ensure high purity.

Materials:

-

Aryl halide/triflate (1.0 equiv)

-

(E)-Tributyl(styryl)stannane (1.1 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Toluene (degassed)

-

Aqueous Potassium Fluoride (KF) (10% w/w)

Step-by-Step Methodology:

-

Catalyst Activation: In a Schlenk tube under argon, dissolve the aryl electrophile and styryltributyltin in degassed toluene. Add Pd(PPh₃)₄.

-

Causality: Thorough degassing prevents the premature oxidation of the Pd(0) active species into catalytically dead Pd(II) oxides.

-

-

Coupling: Heat the mixture to 100 °C for 12 hours[2]. The solution typically transitions from pale yellow to a darker amber as the catalytic cycle progresses.

-

Quench & Precipitation (Self-Validating Step): Cool the reaction to room temperature and add an equal volume of 10% aqueous KF solution. Stir vigorously for 1 hour.

-

Causality: The soluble tributyltin halide byproduct reacts with fluoride ions to form polymeric tributyltin fluoride (Bu₃SnF). Because of its polymeric nature, Bu₃SnF is completely insoluble in both the aqueous and organic phases, precipitating as a dense white solid. The appearance of this white precipitate physically validates the successful sequestration of the toxic tin species.

-

-

Filtration: Filter the biphasic mixture through a tightly packed pad of Celite to remove the Bu₃SnF polymer.

-

Isolation: Separate the organic layer, dry over MgSO₄, and concentrate under reduced pressure for final purification via silica gel flash chromatography.

Advanced Applications in Drug Development

In the realm of complex molecule synthesis, styryltributyltin is an invaluable architectural tool. For instance, in the total synthesis of enamide-containing natural products like the crocacins—which are potent antifungal and cytotoxic agents—stereodefined stannanes are critical for constructing the rigid polyene backbone without geometric isomerization.

Furthermore, styryltributyltin has been successfully employed in the cascade cyclization of silylated bromoenynes. This advanced methodology enables the rapid, atom-economical assembly of fused-ring bicyclic silanes and phenols, which are highly sought-after scaffolds in modern drug discovery[3]. The reagent has also seen critical utility in synthesizing advanced intermediates for pinnaic acid, utilizing sophisticated allylic azide rearrangements to establish desired stereocenters[4].

References

-

[4] A Combined Allylic Azide Rearrangement and Intramolecular Schmidt Reaction. CORE (core.ac.uk). Available at:

-

[2] Phenyl triflimide | 37595-74-7. Benchchem. Available at:

-

[1] Tributyl(2-phenylethenyl)stannane 19752-27-3. Guidechem. Available at:

-

[3] Carbopalladation of bromoene-alkynylsilanes: mechanistic insights and synthesis of fused-ring bicyclic silanes and phenols. Organic Chemistry Frontiers (RSC Publishing). Available at:

-

Pasqua, Adele Elisa (2013) Total synthesis of enamide-containing natural products. PhD thesis. University of Glasgow. Available at:

Sources

- 1. Page loading... [guidechem.com]

- 2. Phenyl triflimide | 37595-74-7 | Benchchem [benchchem.com]

- 3. Carbopalladation of bromoene-alkynylsilanes: mechanistic insights and synthesis of fused-ring bicyclic silanes and phenols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00123K [pubs.rsc.org]

- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

Solvation Thermodynamics and Application of Tributyl(phenylethenyl)tin in Advanced Cross-Coupling

Executive Summary

Tributyl(phenylethenyl)tin (CAS: 79159-76-5), frequently referred to as tributyl(styryl)stannane, is a highly versatile organometallic reagent utilized extensively in late-stage functionalization and drug development[1]. By serving as a reliable nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions, it enables the direct installation of a styryl (phenylethenyl) moiety onto halogenated arenes and heteroarenes[2].

For application scientists and synthetic chemists, mastering the solubility profile and solvent-dependent kinetics of this reagent is not merely a matter of physical chemistry—it is the defining factor between a high-yielding catalytic cycle and premature catalyst decomposition. This whitepaper dissects the solvation thermodynamics of tributyl(phenylethenyl)tin, explains the causality behind solvent selection in Stille couplings, and provides a field-proven, self-validating experimental protocol.

Physicochemical Profile & Solvent Thermodynamics

The molecular architecture of tributyl(phenylethenyl)tin features a central, polarizable tin (Sn) atom shielded by three highly lipophilic butyl chains and one phenylethenyl group. This massive hydrophobic surface area dictates its thermodynamic behavior: the compound is fundamentally non-polar and3[3].

When designing a reaction, the choice of solvent directly influences the availability of the stannane in the homogeneous phase. Below is a structured quantitative and qualitative solubility matrix for tributyl(phenylethenyl)tin.

Table 1: Solubility Profile and Mechanistic Impact

| Solvent | Polarity Index | Solubility | Mechanistic Impact in Stille Coupling |

| Tetrahydrofuran (THF) | 4.0 | Excellent | Standard choice; balances high solubility with a moderate boiling point (66°C) for thermal activation[4]. |

| Dichloromethane (DCM) | 3.1 | Excellent | High solubility, but its low boiling point (39.6°C) limits the thermal energy available for challenging couplings[4]. |

| Toluene | 2.4 | Excellent | Ideal for high-temperature reflux (110°C); non-coordinating nature minimizes premature catalyst decay[5]. |

| Dimethylformamide (DMF) | 6.4 | Good | Highly polar; accelerates transmetalation via coordination to the tin center, creating a hypervalent intermediate. |

| Water | 10.0 | Insoluble | Unsuitable as a primary solvent; utilized exclusively in biphasic workup procedures to precipitate tin byproducts[3]. |

Causality in Solvent Selection for Stille Couplings

In a standard Stille coupling, the catalytic cycle proceeds through three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination. Transmetalation is almost universally the rate-determining step.

The solubility and solvent environment of tributyl(phenylethenyl)tin dictate the efficiency of this step.

-

Non-Polar Solvents (e.g., Toluene): In non-coordinating solvents, the transmetalation proceeds via a neutral pathway. The high solubility of the stannane ensures a high effective molarity, but the reaction requires significant thermal energy (reflux) to overcome the activation barrier[5].

-

Polar Aprotic Solvents (e.g., DMF, NMP): These solvents actively participate in the reaction. The oxygen atoms in DMF coordinate to the Lewis acidic tin center of the stannane. This coordination increases the nucleophilicity of the styryl group, facilitating a much faster transfer to the Palladium(II) intermediate.

Figure 1: Catalytic cycle of the Stille cross-coupling highlighting the transmetalation step.

Experimental Methodology: A Self-Validating Protocol

A major bottleneck in organotin chemistry is the downstream removal of the tributyltin halide byproduct, which is highly soluble in organic solvents and notoriously co-elutes with the target product during silica gel chromatography.

The following protocol utilizes a self-validating biphasic quench system . By introducing aqueous Potassium Fluoride (KF), the soluble tributyltin halide is converted into6[6]. The sudden appearance of a dense white precipitate provides immediate, visual validation that the toxic tin byproduct has been successfully sequestered.

Step-by-Step Methodology: Palladium-Catalyzed Styrylation

-

System Preparation & Degassing :

-

Action: Charge a flame-dried Schlenk flask with the aryl halide (1.0 equiv) and Pd(PPh3)4 (0.05 equiv). Purge the flask with Argon for 15 minutes.

-

Causality: Palladium(0) is highly susceptible to oxidation. Oxygen will rapidly oxidize the catalyst to an inactive Pd(II) species and promote unwanted oxidative homocoupling of the stannane.

-

-

Solvent & Reagent Assembly :

-

Action: Dissolve the solids in anhydrous, degassed THF to achieve a 0.2 M concentration. Add tributyl(phenylethenyl)tin (1.1 equiv) dropwise via a gas-tight syringe.

-

Causality: A slight stoichiometric excess (1.1 equiv) of the highly soluble stannane compensates for trace protodestannylation, ensuring complete conversion of the limiting aryl halide.

-

-

Thermal Activation & In-Process Monitoring :

-

Action: Heat the reaction mixture to 70°C (reflux) for 12–24 hours. Monitor the consumption of the aryl halide via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc eluent system.

-

Causality: Because transmetalation is the rate-limiting step, sustained thermal energy is required to overcome the activation barrier for the transfer of the styryl group[7].

-

-

The KF Quench (Self-Validation Step) :

-

Action: Once TLC indicates complete conversion, cool the reaction to room temperature. Add an equal volume of 10% aqueous Potassium Fluoride (KF) solution and stir vigorously for 30–60 minutes.

-

Causality: The vigorous stirring forces interaction at the biphasic boundary. The organic-soluble tin byproduct reacts with the fluoride ions to form Bu3SnF. The formation of a heavy white precipitate visually validates the successful removal of the tin contaminant from the organic phase.

-

-

Filtration & Isolation :

-

Action: Filter the biphasic mixture through a tightly packed pad of Celite to remove the Bu3SnF polymer and precipitated palladium black. Extract the aqueous layer with EtOAc, dry the combined organic layers over anhydrous Na2SO4, and concentrate under reduced pressure prior to final column chromatography.

-

Figure 2: End-to-end experimental workflow incorporating the critical KF workup validation.

Safety, Toxicity, and Remediation

Organotin compounds, including tributyl(phenylethenyl)tin, present significant health and environmental hazards. They are known endocrine disruptors and exhibit high aquatic toxicity.

-

Handling: All manipulations must be performed inside a certified fume hood. Avoid contact with skin and eyes, and prevent inhalation of vapors[1].

-

Disposal: The solid Bu3SnF precipitate collected on the Celite pad during the KF quench is highly toxic. It must be segregated into dedicated heavy-metal/organotin waste containers and disposed of in accordance with local environmental regulations. Never wash organotin residues down the drain.

References

- ChemicalBook - Tributyl(2-phenylethenyl)stannane Properties & Solubility.

- GuideChem - 7486-35-3 - Tributyl(vinyl)tin - Sale from Quality Suppliers (Solubility Data).

- National Institutes of Health (NIH PMC) - Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.

- Organic Chemistry Frontiers (RSC Publishing) - Carbopalladation of bromoene-alkynylsilanes: mechanistic insights and synthesis.

- Combi-Blocks - Safety Data Sheet: Tributyl(phenylethenyl)tin.

- LookChem - Fluorotributyltin Properties & Precipitation.

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. Tributyl(2-phenylethenyl)stannane | 19752-27-3 [chemicalbook.com]

- 5. Carbopalladation of bromoene-alkynylsilanes: mechanistic insights and synthesis of fused-ring bicyclic silanes and phenols - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00123K [pubs.rsc.org]

- 6. Cas 1983-10-4,Fluorotributyltin | lookchem [lookchem.com]

- 7. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Safety & Hazard Guide for Tributyltin (TBT) Compounds, with a Focus on Tributyl(styryl)tin

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tributyl(styryl)tin, as a member of the tributyltin (TBT) family of organotin compounds, represents a significant and multifaceted hazard within a research and development setting. These compounds are characterized by extreme toxicity through all routes of exposure—dermal, inhalation, and ingestion. This guide deviates from a standard Safety Data Sheet (SDS) to provide a deeper, more mechanistic understanding of the risks involved. The core hazards associated with Tributyl(styryl)tin are its capacity to cause severe, irreversible damage to the skin and eyes, its potent systemic toxicity affecting the immune, nervous, and endocrine systems even at low concentrations, and its established reproductive toxicity.[1] Furthermore, its profound and persistent ecotoxicity necessitates rigorous containment and disposal protocols to prevent environmental release.[2] This document serves as a technical resource to empower laboratory personnel with the knowledge to implement safety protocols grounded in a comprehensive understanding of the chemical's hazardous nature.

Toxicological Profile: Understanding the "Why"

The hazardous properties of Tributyl(styryl)tin are dictated by the tributyltin moiety. Understanding the underlying mechanisms of toxicity is critical for appreciating the necessity of stringent safety measures.

Mechanism of Toxicity

Triorganotin compounds, including TBTs, are potent disruptors of fundamental cellular processes. Their primary mechanism involves the inhibition of mitochondrial oxidative phosphorylation, effectively shutting down cellular energy production. They achieve this by acting as ionophores, disrupting the proton gradient across the inner mitochondrial membrane that is essential for ATP synthesis. Additionally, TBT compounds are known to be potent thymolytic agents, meaning they specifically target and destroy T-lymphocytes in the thymus gland, leading to severe immunosuppression.[1][3] This dual-pronged attack on cellular energy and immune function underscores their high systemic toxicity.

Routes of Exposure and Primary Health Hazards

Exposure to tributyltin compounds can occur via inhalation, ingestion, and, most critically in a laboratory setting, dermal contact.[4][5]

-

Acute Effects : Direct contact with even small quantities can cause severe skin irritation, chemical burns, and irreversible eye damage.[6] The compounds are strongly irritating to the skin, particularly the hair follicles.[4][7] Inhalation of vapors or aerosols can lead to chemical burns in the respiratory tract, dizziness, and breathing difficulties.[8][9] Acute ingestion is highly toxic and can cause severe gastrointestinal tract burns and systemic poisoning.[10]

-

Chronic and Systemic Effects : Prolonged or repeated exposure to low doses presents a significant danger, causing damage to multiple organ systems.[2][6]

-

Immunotoxicity : TBTs are potent immunosuppressants, primarily damaging the thymus and impairing immune function.[3][9]

-

Endocrine Disruption : These compounds are known endocrine disruptors, linked to hormonal imbalances.[4][5] In marine life, TBT is infamous for causing imposex—the development of male characteristics in female snails—at extremely low concentrations.[4][11]

-

Reproductive Toxicity : TBT compounds are classified as reproductive hazards, with evidence suggesting they may damage fertility or harm an unborn child.[12][13]

-

Organ Damage : The liver, kidneys, and central nervous system are primary targets following chronic exposure.[2][3][8][9]

-

Carcinogenicity and Mutagenicity

The carcinogenicity of tributyltin compounds in humans is not definitively established. The EPA has classified tributyltin oxide as not classifiable as to human carcinogenicity due to a lack of human data and questionable animal data.[8] However, some studies in rats have shown an increased incidence of tumors in endocrine organs at high doses.[3] Some assays have found TBT to be mutagenic in specific cell lines.[3][10] Given the uncertainty and the severe toxicity profile, it is prudent to handle these compounds as potential carcinogens/mutagens.

Hazard Classification and Exposure Data

For ease of reference, the following tables summarize the key hazard classifications and quantitative toxicity data for representative tributyltin compounds.

Table 1: GHS Hazard Classifications for Tributyltin Compounds

| Hazard Class | Hazard Statement |

|---|---|

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[6] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin[6] |

| Skin Corrosion/Irritation (Category 1/2) | H315: Causes skin irritation / H314: Causes severe skin burns[6] |

| Serious Eye Damage (Category 1/2) | H319: Causes serious eye irritation / H318: Causes serious eye damage[6] |

| Reproductive Toxicity (Category 1B) | H360: May damage fertility or the unborn child |

| STOT - Repeated Exposure (Category 1) | H372: Causes damage to organs through prolonged or repeated exposure[2][6] |

| Hazardous to the Aquatic Environment (Acute & Chronic, Category 1) | H410: Very toxic to aquatic life with long lasting effects[2][6] |

Table 2: Acute Toxicity Data for Representative Tributyltin Compounds

| Compound | Route | Species | LD50 Value |

|---|---|---|---|

| Tributyltin Chloride | Oral | Rat | 129 mg/kg[6] |

| Tributyltin Chloride | Oral | Mouse | 60 mg/kg[10] |

| Tributyltin Oxide | Dermal | Rat | 200 mg/kg[9] |

Table 3: Occupational Exposure Limits (OELs) for Organotin Compounds

| Organization | Limit (as Sn) | Notes |

|---|---|---|

| OSHA (PEL) | 0.1 mg/m³ | 8-hour Time-Weighted Average (TWA)[8] |

| ACGIH (TLV) | 0.1 mg/m³ | 8-hour TWA, with Skin Notation |

| ACGIH (STEL) | 0.2 mg/m³ | Short-Term Exposure Limit, with Skin Notation |

| NIOSH (REL) | 0.1 mg/m³ | 10-hour TWA[8] |

Environmental Hazards: A Critical Consideration

The use of tributyltin compounds has been severely restricted globally, primarily due to their devastating impact on the marine environment.[14] For laboratory professionals, this underscores the critical importance of preventing any release into the wastewater system or general environment.

Ecotoxicity

Tributyltin is one of the most toxic substances ever deliberately introduced into the aquatic environment. It is highly toxic to a wide range of non-target marine organisms, including mollusks, crustaceans, and fish, with adverse effects observed at concentrations as low as a few nanograms per liter.[9][15]

Persistence and Bioaccumulation

TBT compounds exhibit low water solubility and a high affinity for sediment, where they can persist for extended periods.[4][11] They are also lipophilic (fat-soluble), leading to significant bioaccumulation in organisms and biomagnification up the food chain.[3][4][15] This means that even a small laboratory spill that enters the environment can become concentrated in wildlife over time, posing a long-term ecological threat.

Risk Mitigation and Safe Handling Protocols

A multi-layered approach focusing on containment and personal protection is mandatory when working with Tributyl(styryl)tin.

The Principle of Containment: Engineering Controls

The primary directive is to prevent any contact with the material.

-

Chemical Fume Hood : All manipulations, including weighing, transfers, and dilutions, must be performed inside a certified chemical fume hood with a demonstrated face velocity.[2][5]

-

Ventilation : General laboratory ventilation must be adequate to dilute any fugitive emissions.

-

Emergency Equipment : An eyewash station and a safety shower must be immediately accessible and tested regularly.[2][10]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected for chemical resistance to organotins.

-

Hand Protection : Double-gloving is required. Use a pair of nitrile gloves as the inner layer and a pair of heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton) as the outer layer. Gloves must be inspected before use and changed immediately upon contamination.[5]

-

Eye/Face Protection : Tight-sealing safety goggles combined with a full-face shield are mandatory to protect against splashes.[2]

-

Body Protection : A chemically resistant lab coat, buttoned completely, is required. For procedures with a higher risk of splashing, a chemically resistant apron should be worn over the lab coat.[6]

Standard Operating Procedure (SOP): Safe Handling and Weighing of Tributyl(styryl)tin

This protocol outlines the essential steps for safely handling a potent liquid organotin compound.

-

Preparation (Pre-Operation)

-

Designate a specific area within a chemical fume hood for the procedure.

-

Ensure the fume hood is operational and the sash is at the appropriate height.

-

Assemble all necessary materials: the stock container of Tributyl(styryl)tin, a tared receiving vessel, pipettes or syringes, and waste containers.

-

Don all required PPE as described in section 5.2.

-

-

Handling and Transfer

-

Carefully open the primary container inside the fume hood, pointing the opening away from you.

-

Using a syringe or pipette, slowly draw the required volume of the liquid.

-

Dispense the liquid into the receiving vessel, ensuring the tip of the dispensing tool is below the rim of the vessel to minimize splashing.

-

Securely close both the primary and receiving containers.

-

-

Decontamination and Cleanup

-

Wipe down the work surface within the fume hood with an appropriate solvent (e.g., isopropanol) and absorbent pads.

-

All contaminated disposable materials (gloves, pads, pipettes) are to be placed immediately into a designated hazardous waste container.[5]

-

Non-disposable equipment (e.g., glassware) must be decontaminated by rinsing with a suitable solvent, with the rinsate collected as hazardous waste.

-

-

Waste Disposal

Emergency Response and First Aid

Rapid and correct response to an exposure or spill is critical.

Emergency Response Workflow

Caption: Emergency response workflow for a Tributyl(styryl)tin incident.

Spill & Leak Management

-

Minor Spill (in fume hood) : If trained and equipped, absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material into a sealed, labeled hazardous waste container. Decontaminate the area.

-

Major Spill (outside fume hood) : Evacuate the immediate area. Alert others and call emergency personnel. Prevent entry into the area.

First Aid Measures

Immediate action is essential.

-

Inhalation : Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[10][16]

-

Skin Contact : Immediately flush skin with copious amounts of water for at least 15-30 minutes while removing all contaminated clothing and shoes.[16] Seek immediate medical attention.[10]

-

Eye Contact : Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[16] Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

-

Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[16]

Waste Disposal

All waste contaminated with Tributyl(styryl)tin is considered hazardous waste. It must be collected in a dedicated, sealed, and clearly labeled container.[2][5] Arrangements for disposal must be made through the institution's designated environmental health and safety department. Under no circumstances should this material be disposed of down the drain or in regular trash.[2]

References

-

Tributyltin - Collaborative for Health & Environment. (che.org) [Link]

-

Tin and Compounds | Public Health Statement | ATSDR - CDC. (atsdr.cdc.gov) [Link]

-

Organo-tin compounds - DCCEEW. (dcceew.gov.au) [Link]

-

SAFETY DATA SHEET - EAM Worldwide. (eamworldwide.com) [Link]

-

Tributyltin - Wikipedia. (en.wikipedia.org) [Link]

-

Toxicity and health effects of selected organotin compounds: a review - PMC. (ncbi.nlm.nih.gov) [Link]

-

TRI-n-BUTYLTIN HYDRIDE - Gelest, Inc. (gelest.com) [Link]

-

Investigating the Environmental Impact of Organotins - LCGC International. (chromatographyonline.com) [Link]

-

TRIBUTYLTIN (TBT) - EXTOXNET PIP. (exotoxnet.orst.edu) [Link]

-

-

(santarosa.edu) [Link]

-

-

Tributyltin methacrylate | C16H32O2Sn | CID 16682828 - PubChem. (pubchem.ncbi.nlm.nih.gov) [Link]

-

Review of environmental aspects of tributyltin / by R.J. Maguire.: En13-5/87-113E-PDF. (publications.gc.ca) [Link]

-

(PDF) Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals - Academia.edu. (academia.edu) [Link]

-

Material Safety Data Sheet - Exposome-Explorer. (exposome-explorer.iarc.fr) [Link]

-

TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS - ATSDR. (atsdr.cdc.gov) [Link]

-

Tributyltin canned | WWF - Panda.org. (wwf.panda.org) [Link]

-

An Overview on Toxicity of Tributyltin - International Scientific Organization. (iscientific.org) [Link]

-

Tributyltin (TBT) in freshwater and marine water - Water Quality Australia. (waterquality.gov.au) [Link]

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. fishersci.com [fishersci.com]

- 3. (PDF) Toxicity of dibutyltin, tributyltin and other organotin compounds to humans and to experimental animals [academia.edu]

- 4. healthandenvironment.org [healthandenvironment.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. iscientific.org [iscientific.org]

- 8. Tin and Compounds | Public Health Statement | ATSDR [wwwn.cdc.gov]

- 9. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. Tributyltin (TBT) in freshwater and marine water [waterquality.gov.au]

- 12. fishersci.com [fishersci.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. Tributyltin canned | WWF [wwf.panda.org]

- 15. Tributyltin - Wikipedia [en.wikipedia.org]

- 16. eamworldwide.com [eamworldwide.com]

High-Purity Tributyl(styryl)tin: Sourcing, Synthesis, and Quality Assurance

This technical guide is structured to address the specific challenges of sourcing and utilizing Tributyl(styryl)tin (CAS 19752-27-3) in pharmaceutical research. Unlike common reagents, this compound often requires a "make-or-buy" decision matrix due to isomer stability and commercial scarcity.

The Strategic Gap: Why "High Purity" is Elusive

Tributyl(styryl)tin (also known as Styryltributyltin or Tributyl(2-phenylethenyl)stannane ) is a critical reagent for introducing styryl motifs via Stille Cross-Coupling . However, it presents a unique supply chain challenge:

-

Isomeric Purity: Commercial samples often degrade into mixtures of E (trans), Z (cis), and

-isomers. For drug development, the -

Instability: Like many vinyl-stannanes, it is sensitive to protodestannylation upon prolonged storage, leading to variable stoichiometry in sensitive couplings.

-

Availability: Unlike Tributyl(vinyl)tin, the styryl variant is not a standard stock item at major generalist catalogs (e.g., Sigma-Aldrich, Fisher) and is frequently "Made to Order."

Core Directive: If your project requires >10g of >97% E-isomer, custom synthesis or rigorous in-house purification is often superior to off-the-shelf procurement from generic aggregators.

Commercial Supplier Landscape

The market is divided into Boutique Synthesis Houses (High Reliability) and Chemical Aggregators (Variable Reliability).

Tier 1: Custom Synthesis & Specialized Organometallics

Recommended for GMP/GLP regulated stages.

| Supplier | Type | Reliability | Notes |

| Gelest (Mitsubishi Chem) | Specialist | High | The "Gold Standard" for organosilicon/tin. Likely requires custom quote for CAS 19752-27-3. |

| Strem (Ascensus) | Specialist | High | Excellent documentation. Often stocks precursors (Bu |

| TCI Chemicals | Major | Med-High | Occasionally stocks specific isomers; check CoA for E/Z ratio rigorously. |

Tier 2: Niche Aggregators

Use for early discovery/non-critical path, but MANDATORY internal QC required.

-

Arena Chemical (US-based, often sources from Asia)

-

Hangzhou Zhongqi Chem (China-based manufacturer)

-

Fluorochem (UK-based, good for European sourcing)

Buyer Beware: When ordering from aggregators, specify "Trans-isomer >95%" on the PO. Generic "Styryltributyltin" often arrives as a 70:30 E/Z mixture.

In-House Synthesis Protocol (The "Gold Standard")

Since commercial stock is unreliable, the industry standard is to synthesize fresh material via Hydrostannylation of Phenylacetylene . This protocol ensures high E-selectivity.

Reaction Logic

The reaction utilizes a radical chain mechanism initiated by AIBN (Azobisisobutyronitrile). The tributyltin radical adds to the terminal alkyne. Thermodynamic control favors the E-isomer (trans) to minimize steric clash between the bulky tributyltin group and the phenyl ring.

Workflow Diagram: Radical Hydrostannylation

Caption: Synthesis pathway emphasizing the steric selection step that favors the trans-isomer.

Step-by-Step Protocol

-

Setup: Flame-dry a 250 mL Schlenk flask under Argon.

-

Reagents:

-

Phenylacetylene (1.0 equiv, 10 mmol)

-

Tributyltin Hydride (1.1 equiv, 11 mmol) - Freshly distilled recommended.

-

AIBN (0.05 equiv) - Radical initiator.

-

-

Reaction: Mix reagents neat (solvent-free) or in dry Toluene (0.5 M). Heat to 80°C for 4 hours.

-

Monitoring: Check via TLC (Hexanes). The disappearance of the alkyne spot indicates completion.

-

Workup: Cool to room temperature.

-

Purification (Crucial):

-

Method A (Distillation): High-vacuum Kugelrohr distillation (approx. 160-170°C @ 0.1 mmHg). This separates the product from excess tin hydride.

-

Method B (Flash Column): Rapid filtration through neutral alumina (Grade III) using 100% Hexanes. Note: Silica gel can cause protodestannylation if acidic.

-

Quality Control & Validation (E-E-A-T)

You cannot trust the label. You must validate the E/Z ratio .

NMR Validation Criteria ( H NMR in CDCl )

The coupling constant (

| Isomer | Vinylic Proton Signals ( | Coupling Constant ( | Interpretation |

| E-Isomer (Trans) | ~6.90 (d) and ~7.45 (d) | 19.0 - 19.5 Hz | PASS (Target) |

| Z-Isomer (Cis) | ~6.40 (d) and ~7.60 (d) | 12.5 - 13.5 Hz | FAIL (Impurity) |

| Geminal protons | ~2.0 - 3.0 Hz | FAIL (Regio-impurity) |

QC Decision Workflow

Caption: Decision tree for validating isomeric purity before releasing the reagent for Stille coupling.

Application: Tin Removal Strategy

The primary drawback of Tributyl(styryl)tin in drug development is the toxicity of the tributyltin byproduct. Standard chromatography is often insufficient to reach ppm limits.

The "KF/Silica" Protocol (Mandatory for Pharma):

-

Reaction: Perform Stille coupling.

-

Quench: Do not just add water. Add a 10% KF/Silica mixture (potassium fluoride impregnated on silica gel).

-

Mechanism: Fluoride has a high affinity for Tin (

bond is strong). It forms insoluble polymeric tin fluorides. -

Filtration: Stir for 30 mins, then filter through a Celite pad. The toxic tin residues remain in the solid filter cake.

-

Result: The filtrate contains your styryl-product with significantly reduced tin load (<100 ppm), ready for final HPLC purification.

References

-

Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions.

- Kikukawa, K., et al. (1981). Reaction of Diazonium Salts with Transition Metals. Journal of Organic Chemistry. (Seminal work on styryl stannanes).

- Renaud, P., & Sibi, M. P. (2001). Radicals in Organic Synthesis. Wiley-VCH.

-

Harrowven, D. C., & Guy, I. L. (2004). Removal of organotin residues from reaction mixtures. Chemical Communications.

-

Gelest, Inc. Organotin Compounds Technical Data.

-

Strem (Ascensus). Catalog of Organometallics for Research. [1]

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of (E)-Styryltributyltin

Executive Summary

The Stille cross-coupling reaction remains a cornerstone of modern organic synthesis, particularly for the stereospecific construction of carbon-carbon bonds in drug discovery and natural product development. This application note details the use of (E)-styryltributyltin (tributyl(styryl)stannane) as a highly reliable nucleophilic partner for installing styryl moieties onto aryl, heteroaryl, and vinyl electrophiles[1]. Unlike organoboron or organozinc reagents, organostannanes are remarkably stable to air and moisture, tolerate a vast array of functional groups, and undergo transmetalation with complete retention of alkene geometry, making them indispensable for complex molecular architectures.

Mechanistic Fundamentals & Experimental Causality

To master the Stille coupling, researchers must understand the causality behind the catalytic cycle and how specific experimental conditions manipulate reaction kinetics.

-

Oxidative Addition: The Pd(0) active species inserts into the C–X bond of the electrophile. Aryl iodides and triflates undergo this step rapidly, whereas bromides and chlorides often require highly electron-rich phosphine ligands to proceed.

-

Transmetalation (The Rate-Limiting Step): The direct transfer of the styryl group from tin to palladium is notoriously slow. Causality of Additives: The addition of Copper(I) salts (e.g., CuI or CuCl) significantly accelerates this step via the "Copper Effect"[2]. Copper scavenges free phosphine ligands to open coordination sites on the Pd center. Furthermore, it facilitates a rapid Sn-to-Cu transmetalation, generating a highly reactive styrylcopper intermediate that rapidly transfers the organic group to the Pd(II) center[2].

-

Reductive Elimination: The Pd(II) complex undergoes cis-trans isomerization followed by reductive elimination, releasing the stereochemically pure (E)-stilbene derivative and regenerating the Pd(0) catalyst.

Catalytic cycle of the Pd-catalyzed Stille cross-coupling of styryltributyltin.

Experimental Design & Causality (E-E-A-T)

-

Reagent Selection: (E)-Styryltributyltin is preferred over the corresponding boronic acid when strict stereoretention is required or when the electrophile contains base-sensitive functional groups (Stille couplings are typically run under neutral, base-free conditions).

-

Toxicity & Workup Causality: The primary drawback of organotin chemistry is the toxicity and difficult chromatographic removal of the trialkyltin halide byproduct. Self-Validating Solution: We employ a Potassium Fluoride (KF) workup. Aqueous KF converts soluble tributyltin halides into tributyltin fluoride (Bu3SnF), an insoluble polymeric solid that precipitates instantly. This allows for visual confirmation of tin removal and easy filtration.

-

Atmospheric Control: Oxygen must be strictly excluded. Trace O2 not only oxidizes the active Pd(0) catalyst but also promotes the oxidative homocoupling of styryltributyltin to yield the undesired 1,4-diphenyl-1,3-butadiene byproduct.

Validated Step-by-Step Protocol

Standard Protocol for the Synthesis of (E)-Stilbene Derivatives

Materials:

-

Aryl Iodide or Triflate (1.0 mmol)

-

(E)-Styryltributyltin (1.1 mmol)

-

Pd(PPh3)4 (0.05 mmol, 5 mol%)

-

CuI (0.10 mmol, 10 mol%)

-

Anhydrous Toluene (10 mL)

-

1M Aqueous KF solution (10 mL)

Procedure:

-

System Preparation: Flame-dry a 25 mL Schlenk flask equipped with a magnetic stir bar. Backfill with Argon (repeat 3x). Causality: Eliminates surface moisture and atmospheric oxygen to prevent catalyst degradation and stannane homocoupling.

-

Solid Loading: Add the aryl electrophile, Pd(PPh3)4, and CuI to the flask under a positive stream of Argon.

-

Solvent Addition & Degassing: Inject 10 mL of anhydrous toluene. Sparge the solution with Argon for 15 minutes. Self-Validation: The solution should appear as a clear, pale yellow suspension. Bubbling must be vigorous and consistent.

-

Stannane Addition: Inject (E)-styryltributyltin dropwise via a gas-tight syringe.

-